5-Azaspiro[3.5]nonan-9-one
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Overview
Description
5-Azaspiro[3.5]nonan-9-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-9-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a ketone under acidic or basic conditions to form the spirocyclic structure. For instance, the condensation of 1,5-diaminopentane with cyclohexanone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
5-Azaspiro[3.5]nonan-9-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate enzymatic functions and receptor activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Amino-5-azaspiro[3.5]nonan-6-one: This compound has a similar spirocyclic structure but includes an amino group, which can alter its reactivity and biological activity.
7-Azaspiro[3.5]nonan-6-one:
Uniqueness
5-Azaspiro[3.5]nonan-9-one is unique due to its specific ring structure and the position of the nitrogen atom, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-azaspiro[3.5]nonan-9-one |
InChI |
InChI=1S/C8H13NO/c10-7-3-1-6-9-8(7)4-2-5-8/h9H,1-6H2 |
InChI Key |
NURBYRFATOMIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CCC2)NC1 |
Origin of Product |
United States |
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